(Z)-11-Octadecenal
Overview
Description
(Z)-11-Octadecenal is a compound that is significant in the field of chemical ecology, particularly as a pheromone component in insect communication systems. It has been identified as a component of the sex attractant pheromone of the Rice Stem Borer, Chilo suppressalis, a pest that affects rice crops . The study of such compounds is crucial for developing environmentally friendly pest control methods.
Synthesis Analysis
The synthesis of (Z)-11-Octadecenal has been approached through stereoselective methods. One such method involves the ozone cleavage of methyl brassidate or erucate followed by Wittig olefination with pentylidenetriphenylphosphorane to obtain methyl (Z)-13-octadecenoate. This intermediate can then be easily converted to (Z)-13-octadecenal . Although the target compound in the provided data is (Z)-11-Octadecenal, the synthesis of similar compounds like (Z)-13-Octadecenal provides insights into the methodologies that could be adapted for the synthesis of (Z)-11-Octadecenal.
Molecular Structure Analysis
The molecular structure of (Z)-11-Octadecenal is characterized by the presence of a double bond at the 11th carbon in the octadecenal chain. This double bond configuration is crucial for the biological activity of the compound as a pheromone. The stereochemistry of the double bond, being in the (Z) configuration, is essential for its recognition and response by the target insects .
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of (Z)-11-Octadecenal, it does mention the photolysis of unsaturated fatty acid hydroperoxides, which are structurally related to (Z)-11-Octadecenal. In one study, the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate under anaerobic conditions led to the formation of several products, indicating the reactivity of such compounds under the influence of light and the potential for radical-mediated transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-11-Octadecenal are not directly detailed in the provided data. However, based on the structure and the known properties of similar alkenal compounds, it can be inferred that (Z)-11-Octadecenal would likely be a waxy solid at room temperature and may have a characteristic odor. Its chemical properties would include reactions typical of aldehydes and alkenes, such as oxidation and addition reactions .
Scientific Research Applications
Summary of the Application
“(Z)-11-Octadecenal” is used as a component in the sex pheromone of the yellow rice stem borer, Scirpophaga incertulas . It’s used to improve the attractiveness of the standard sex pheromone of this species in northern Vietnam .
Methods of Application
The pheromone components of the yellow rice stem borer and the rice leaf folder Cnaphalocrosis medinalis were combined in a lure. Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13 octadecenyl acetate in field experiments in summer rice crops at two locations .
Results or Outcomes
The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .
Application in Chemical Synthesis
Summary of the Application
“(Z)-11-Octadecenal” is synthesized as the sex pheromone of the wax moth, Achroia grisella .
Methods of Application
A new synthesis of “(Z)-11-Octadecenal”, the sex pheromone of the wax moth Achroia grisella, was elaborated starting from methyl 10-undecenoate .
Results or Outcomes
The successful synthesis of “(Z)-11-Octadecenal” provides a new method for producing this compound, which can be used in further research and applications .
properties
IUPAC Name |
(Z)-octadec-11-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSVMXHKWSNHLH-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-11-Octadecenal | |
CAS RN |
4273-95-4 | |
Record name | 11-Octadecenal, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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